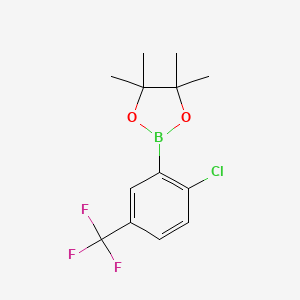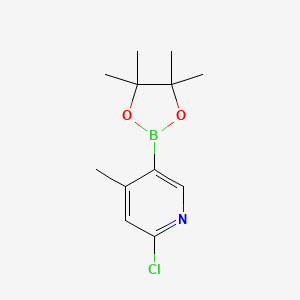
trans-(2-Phenylcyclobutyl)methanamine hydrochloride
Descripción general
Descripción
“trans-(2-Phenylcyclobutyl)methanamine hydrochloride” is a chemical compound with the IUPAC name [(1R,2R)-2-phenylcyclobutyl]methanamine;hydrochloride. It has a molecular formula of C11H16ClN and a molecular weight of 197.7 g/mol .
Molecular Structure Analysis
The InChI code for “trans-(2-Phenylcyclobutyl)methanamine hydrochloride” is 1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This indicates that the compound contains a cyclobutyl ring attached to a phenyl group and a methanamine group.Physical And Chemical Properties Analysis
“trans-(2-Phenylcyclobutyl)methanamine hydrochloride” is a powder . The compound is stable at room temperature .Aplicaciones Científicas De Investigación
1. Circular Dichroism Studies
Circular Dichroism (CD) studies of cobalt(III) complexes involving chiral diamines, including a phenyl-substituted variant similar to trans-(2-Phenylcyclobutyl)methanamine, demonstrate the utility of these compounds in understanding molecular chirality and interactions. Such research is vital in the field of stereochemistry and molecular structure analysis (YanoShigenobu et al., 1976).
2. Investigating Radical Intermediates
Research involving the hydroxylation of hydrocarbons by methane monooxygenase using probes like trans-2-phenylmethylcyclopropane, a closely related compound, aids in understanding the radical intermediates in enzymatic reactions. Such studies have implications in biochemistry and enzymology (K. Liu et al., 1993).
3. Resolution via Crystallization
The resolution of certain cyclopropanecarboxylic acids through crystallization with phenylethylamine, similar in structure to trans-(2-Phenylcyclobutyl)methanamine, highlights its potential in the separation and purification of chiral compounds. This is crucial in pharmaceutical research and organic synthesis (V. Kovalenko & O. Kulinkovich, 2011).
4. Transfer Hydrogenation Reactions
Studies involving (4-Phenylquinazolin-2-yl)methanamine, a compound with a similar phenylamine structure, in transfer hydrogenation reactions underscore the importance of such compounds in catalytic processes. This research is significant in the field of catalysis and chemical synthesis (Şemistan Karabuğa et al., 2015).
5. Deamination Studies
Investigations on the deamination of trans-2-phenylcyclopropylamine hydrochlorides provide insights into reaction mechanisms involving cyclopropylamines. Such studies are critical in organic chemistry and reaction mechanism elucidation (K. B. Wiberg & Carmen G. Österle, 1999).
6. Photolyzable Platinum Complexes
Research on photolyzable platinum complexes, including those with trans configurations and phenylamine structures, contributes to understanding drug-DNA interactions and the development of novel cancer treatments (N. Kratochwil et al., 1996).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
[(1R,2R)-2-phenylcyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKNOFCZXABTF-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-(2-Phenylcyclobutyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



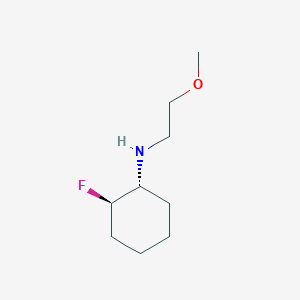
![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)
![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)
![3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1492461.png)
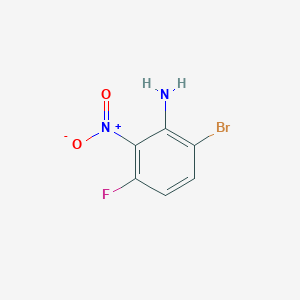
![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)
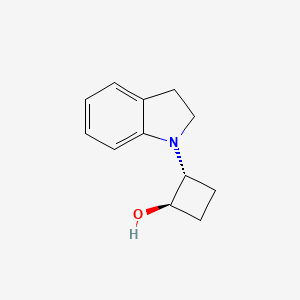
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)
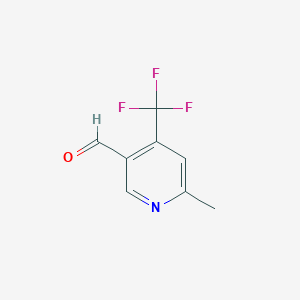
![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)

![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)
